7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Overview
Description
7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a quinazoline derivative known for its potential therapeutic applications. Quinazoline derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which include 7-chloro-n-[(4-methoxyphenyl)methyl]quinazolin-4-amine, have been noted for their wide range of biopharmaceutical activities .
Mode of Action
Quinazoline derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects
Biochemical Pathways
It is known that quinazoline derivatives can influence a broad range of biological pathways due to their diverse physiological significance and pharmacological utilization . The downstream effects of these pathways are subject to further investigation.
Result of Action
Quinazoline derivatives have been reported to exhibit a variety of biological activities, suggesting a broad range of potential molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound has shown binding affinity to specific receptors, influencing cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on metabolic pathways can affect the overall energy balance and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which disrupts phosphorylation events critical for signal transduction. Additionally, the compound can bind to DNA and RNA, affecting transcription and translation processes. These interactions can lead to changes in protein synthesis and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular functions, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s efficacy plateaus, and further increases in dosage do not enhance therapeutic outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, the compound can affect metabolic flux and metabolite levels, impacting cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its effects. The compound’s distribution can also be influenced by factors such as tissue permeability and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and subsequent cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by further modifications . The reaction conditions often include heating at elevated temperatures and the use of catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a chlorine atom with a nucleophile, such as an amine or thiol.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the functional groups attached to the quinazoline ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted quinazoline derivatives with various functional groups.
Oxidation Products: Quinazolinone derivatives with potential biological activities.
Reduction Products: Modified quinazoline compounds with altered electronic properties.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimicrobial and antimalarial activities.
4,7-dichloroquinoline: Used as an intermediate in the synthesis of various quinoline derivatives.
3H-1,4-Benzodiazepin-2-amine, 7-chloro-N-methyl-5-phenyl-: A benzodiazepine derivative with potential therapeutic applications.
Uniqueness
7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine stands out due to its unique combination of a quinazoline core with a methoxyphenylmethyl group, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-7-4-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLOMXHKKBSQTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325727 | |
Record name | 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818944 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477861-85-1 | |
Record name | 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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